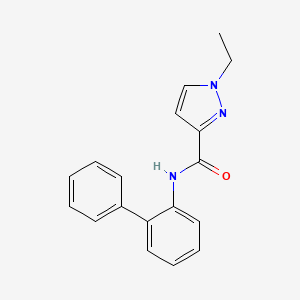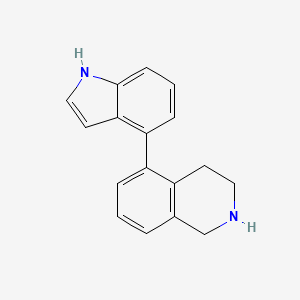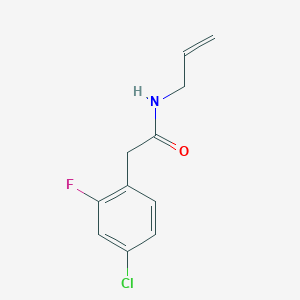
N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Bayer AG in 2000 and has since been studied for its various biochemical and physiological effects.
Mecanismo De Acción
N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, which prevents NF-κB from translocating to the nucleus and activating the transcription of pro-inflammatory genes.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. It has been shown to be a more potent inhibitor of NF-κB than other commonly used inhibitors, such as N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7085 and MG-132. However, one limitation of using N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 is its potential cytotoxicity at high concentrations, which can affect cell viability and lead to false results.
Direcciones Futuras
There are many potential future directions for the study of N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082. One area of research could be the development of more potent and selective inhibitors of NF-κB that have fewer side effects. Another area of research could be the investigation of the role of NF-κB in other diseases, such as cancer and autoimmune disorders. Finally, the use of N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 in combination with other therapeutic agents could be explored as a potential treatment for various diseases.
Métodos De Síntesis
The synthesis of N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 involves the reaction of 2-bromobiphenyl and ethyl hydrazinecarboxylate to form 2-biphenylylhydrazine. This compound is then reacted with 1,3-dibromo-5,5-dimethylhydantoin to form the final product, N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082.
Aplicaciones Científicas De Investigación
N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses. By inhibiting NF-κB, N-2-biphenylyl-1-ethyl-1H-pyrazole-3-carboxamide 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, making it a promising therapeutic agent for a variety of inflammatory diseases.
Propiedades
IUPAC Name |
1-ethyl-N-(2-phenylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-21-13-12-17(20-21)18(22)19-16-11-7-6-10-15(16)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBZPRNNGCHSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B5314744.png)
![5-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-methylpyrimidin-4(3H)-one](/img/structure/B5314754.png)
![6-{[(3,4-dimethoxybenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5314758.png)

![1-(1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5314776.png)
![2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5314784.png)
![N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5314803.png)


![2-ethyl-1-[2-(propylthio)benzoyl]piperidine](/img/structure/B5314826.png)
![(3R)-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5314831.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314837.png)

